Cas no 1039915-77-9 (ethyl N-(2-amino-4-bromophenyl)carbamate)
ethyl N-(2-amino-4-bromophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- ethyl N-(2-amino-4-bromophenyl)carbamate
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- Inchi: 1S/C9H11BrN2O2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2,11H2,1H3,(H,12,13)
- InChI Key: MXGVUXGQZUAWBQ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)NC1=CC=C(Br)C=C1N
ethyl N-(2-amino-4-bromophenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E901415-10mg |
Ethyl N-(2-Amino-4-bromophenyl)carbamate |
1039915-77-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E901415-50mg |
Ethyl N-(2-Amino-4-bromophenyl)carbamate |
1039915-77-9 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E901415-100mg |
Ethyl N-(2-Amino-4-bromophenyl)carbamate |
1039915-77-9 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-122577-0.05g |
ethyl N-(2-amino-4-bromophenyl)carbamate |
1039915-77-9 | 95% | 0.05g |
$101.0 | 2023-07-10 | |
| Enamine | EN300-122577-0.1g |
ethyl N-(2-amino-4-bromophenyl)carbamate |
1039915-77-9 | 95% | 0.1g |
$152.0 | 2023-07-10 | |
| Enamine | EN300-122577-0.25g |
ethyl N-(2-amino-4-bromophenyl)carbamate |
1039915-77-9 | 95% | 0.25g |
$216.0 | 2023-07-10 | |
| Enamine | EN300-122577-0.5g |
ethyl N-(2-amino-4-bromophenyl)carbamate |
1039915-77-9 | 95% | 0.5g |
$407.0 | 2023-07-10 | |
| Enamine | EN300-122577-1.0g |
ethyl N-(2-amino-4-bromophenyl)carbamate |
1039915-77-9 | 95% | 1.0g |
$528.0 | 2023-07-10 | |
| Enamine | EN300-122577-2.5g |
ethyl N-(2-amino-4-bromophenyl)carbamate |
1039915-77-9 | 95% | 2.5g |
$1034.0 | 2023-07-10 | |
| Enamine | EN300-122577-5.0g |
ethyl N-(2-amino-4-bromophenyl)carbamate |
1039915-77-9 | 95% | 5.0g |
$1530.0 | 2023-07-10 |
ethyl N-(2-amino-4-bromophenyl)carbamate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on ethyl N-(2-amino-4-bromophenyl)carbamate
Ethyl N-(2-Amino-4-Bromophenyl)Carbamate (CAS No. 1039915-77-9): An Overview and Recent Developments
Ethyl N-(2-amino-4-bromophenyl)carbamate (CAS No. 1039915-77-9) is a versatile compound with significant applications in the fields of medicinal chemistry, pharmaceutical research, and organic synthesis. This compound is characterized by its unique structure, which includes an ethyl carbamate group attached to a 2-amino-4-bromophenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of ethyl N-(2-amino-4-bromophenyl)carbamate is defined by its molecular formula, C10H12BrNO3, and its molecular weight of 260.11 g/mol. The presence of the bromine atom at the para position of the phenyl ring and the amino group at the ortho position contribute to its reactivity and selectivity in various chemical reactions. These features make it an attractive starting material for the synthesis of more complex molecules, particularly those with potential therapeutic applications.
In recent years, ethyl N-(2-amino-4-bromophenyl)carbamate has gained attention in the field of medicinal chemistry due to its role as a building block for the development of novel drugs. One notable area of research involves its use in the synthesis of antitumor agents. Studies have shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For example, a recent study published in the *Journal of Medicinal Chemistry* reported that a series of ethyl N-(2-amino-4-bromophenyl)carbamate derivatives demonstrated significant inhibition of tumor growth in both in vitro and in vivo models.
Beyond its applications in cancer research, ethyl N-(2-amino-4-bromophenyl)carbamate has also been explored for its potential as an antimicrobial agent. Research conducted at the University of California, Los Angeles (UCLA) found that certain derivatives of this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding is particularly significant given the growing concern over antibiotic resistance and the need for new antimicrobial compounds.
The synthetic versatility of ethyl N-(2-amino-4-bromophenyl)carbamate has also been leveraged in the development of neuroprotective agents. A study published in *Organic & Biomolecular Chemistry* highlighted the synthesis and evaluation of several derivatives that showed promising neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds were found to inhibit oxidative stress and reduce neuronal cell death, suggesting their potential as therapeutic candidates for these debilitating conditions.
In addition to its medicinal applications, ethyl N-(2-amino-4-bromophenyl)carbamate has been utilized in organic synthesis as a key intermediate for the preparation of functionalized aromatic compounds. Its reactivity with various nucleophiles and electrophiles allows for the facile introduction of diverse functional groups, making it a valuable tool for synthetic chemists. For instance, a recent review article in *Chemical Reviews* discussed several efficient methods for the preparation and functionalization of this compound, highlighting its utility in the synthesis of complex organic molecules.
The safety profile of ethyl N-(2-amino-4-bromophenyl)carbamate is another important consideration for its use in pharmaceutical research and development. While it is not classified as a hazardous material, proper handling and storage practices are recommended to ensure safety in laboratory settings. Researchers should adhere to standard safety protocols, including wearing appropriate personal protective equipment (PPE) and working under well-ventilated conditions.
In conclusion, ethyl N-(2-amino-4-bromophenyl)carbamate (CAS No. 1039915-77-9) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and organic synthesis. Its unique structure and reactivity make it an invaluable intermediate for the development of novel bioactive molecules with potential therapeutic benefits. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in the scientific community.
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